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Compound Name: Z-L-Aha-OH (DCHA)

Cat. No.: B1431422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-L-Aha-OH (DCHA),
a protected form of L-Azidohomoalanine (AHA), in proteomics research. AHA is a bio-

orthogonal analog of the amino acid methionine, which allows for the metabolic labeling of

newly synthesized proteins (NSPs). The incorporated azide group serves as a chemical handle

for the attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC),

a type of "click chemistry." This enables the specific enrichment, identification, and

quantification of proteins synthesized within a defined period, offering a powerful tool to study

dynamic changes in the proteome.

Core Applications in Proteomics
The primary application of Z-L-Aha-OH (DCHA) in proteomics is the Bio-orthogonal Non-

Canonical Amino Acid Tagging (BONCAT) of newly synthesized proteins.[1][2] This technique

allows for:

Pulse-labeling of the translatome: Investigating the cellular response to various stimuli by

capturing only the proteins synthesized after the stimulus is applied.[2]

Enrichment of low-abundance proteins: Newly synthesized proteins, which are often

regulatory and of low abundance, can be selectively enriched and identified.[3][4]
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Quantitative proteomics: In conjunction with stable isotope labeling methods like HILAQ

(Heavy Isotope Labeled Azidohomoalanine Quantification), BONCAT allows for the relative

and absolute quantification of newly synthesized proteins.[4][5]

Spatial and temporal proteomics: Light-activated versions of AHA enable the labeling of

proteins in specific subcellular locations or at precise times.

Secretome analysis: Identification and quantification of secreted proteins, which are crucial

for cell-cell communication, without the interference of high-abundance serum proteins.[3]

Studies of protein turnover and degradation: Pulse-chase experiments using AHA can be

designed to measure the degradation rates of proteins.[3]

Quantitative Data Summary
The following tables summarize representative quantitative data from proteomics studies

utilizing L-Azidohomoalanine.
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Experiment

Type

Cell/System

Type

Number of

Proteins

Identified/Quant

ified

Key Finding Reference

HILAQ

Quantification

HEK293T cell

line

1962 newly

synthesized

proteins (NSPs)

quantified

HILAQ strategy

demonstrates

high sensitivity in

quantifying the

newly

synthesized

proteome.

[5]

HILAQ in

Disease Model

HT22 oxytosis

model

226 proteins with

a >2-fold change

in abundance

Identified

significant

changes in the

proteome in a

model of

oxidative stress-

induced cell

death.

[5]

Proteome

Perturbation

Developing

murine embryo

246 unique

proteins

identified in

specific gel

bands

89% of proteins

were common

between AHA-

treated and

control samples,

with only 10%

showing

significant

expression

changes,

indicating

minimal

perturbation by

AHA

incorporation.
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Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with
L-Azidohomoalanine (AHA)
This protocol describes the labeling of newly synthesized proteins in mammalian cells using

AHA.

Materials:

Mammalian cell line of interest

Complete cell culture medium (e.g., DMEM, RPMI-1640)

Phosphate-buffered saline (PBS)

Methionine-free cell culture medium

L-Azidohomoalanine (AHA) stock solution (e.g., 50 mM in sterile water)

Fetal Bovine Serum (FBS), dialyzed

6-well cell culture plates

Procedure:

Cell Seeding: Seed cells in a 6-well plate to reach 50-60% confluency on the day of the

experiment.[6]

Methionine Depletion: On the day of the experiment, aspirate the complete medium, wash

the cells once with warm PBS, and then add methionine-free medium supplemented with

dialyzed FBS. Incubate for 30-60 minutes to deplete intracellular methionine stores.[6]

AHA Labeling: Add the AHA stock solution to the methionine-free medium to a final

concentration of 25-50 µM. For a negative control, add a corresponding amount of L-

methionine instead of AHA.
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Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) in a 37°C CO2

incubator. The optimal incubation time depends on the experimental goals and the protein

synthesis rate of the cell line.

Cell Harvest: After incubation, place the plate on ice, aspirate the medium, and wash the

cells twice with ice-cold PBS.

Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease

inhibitors.

Protein Quantification: Determine the protein concentration of the lysate using a standard

protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and

analysis.

Protocol 2: Click Chemistry Reaction for Biotin Tagging
of AHA-labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to

attach a biotin tag to the azide-modified, newly synthesized proteins.

Materials:

AHA-labeled protein lysate (from Protocol 1)

Alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin)

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO

Copper(II) sulfate (CuSO4), 50 mM in water

Streptavidin-agarose beads

Procedure:

Prepare Click Chemistry Reaction Mix: For a 100 µL reaction, combine the following in order:
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Protein lysate (containing 50-100 µg of protein)

Alkyne-biotin (final concentration 100 µM)

TCEP (final concentration 1 mM)

TBTA (final concentration 100 µM)

Initiate the Reaction: Add CuSO4 to a final concentration of 1 mM.

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation,

protected from light.[7]

Protein Precipitation (Optional): Precipitate the biotin-labeled proteins using a

methanol/chloroform procedure to remove excess reagents.

Enrichment of Biotinylated Proteins:

Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

Add streptavidin-agarose beads and incubate for 2 hours at room temperature with

rotation to capture the biotinylated proteins.

Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea,

and detergent-containing buffers) to remove non-specifically bound proteins.

Elution and Sample Preparation for Mass Spectrometry:

Elute the captured proteins from the beads using a buffer containing biotin or by on-bead

digestion with trypsin.

Prepare the eluted proteins for mass spectrometry analysis according to standard

protocols (e.g., reduction, alkylation, and tryptic digestion).

Visualizations
Experimental Workflow: BONCAT for Proteomics
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Caption: Workflow for BONCAT proteomics.

Logical Relationship: HILAQ Quantitative Proteomics
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Caption: HILAQ quantitative proteomics workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1431422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway: General Cellular Response to
Stimulus

External Stimulus

Cellular Response

Proteomic Analysis

Stimulus
(e.g., Drug, Growth Factor)

Receptor Activation

Intracellular Signaling
Cascade (e.g., MAPK, PI3K)

Transcriptional
Changes

Translation of
New Proteins (AHA Labeling)

BONCAT Analysis

Altered Cellular
Phenotype

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1431422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General signaling leading to new protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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